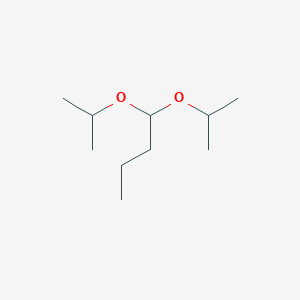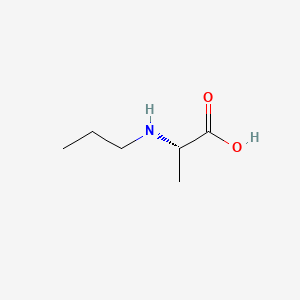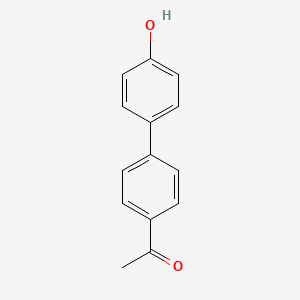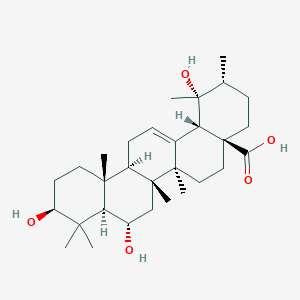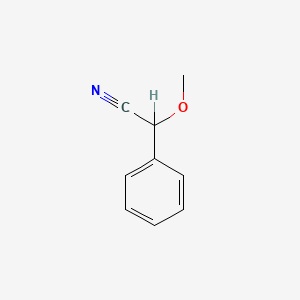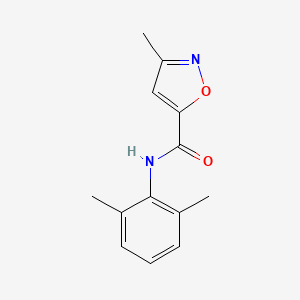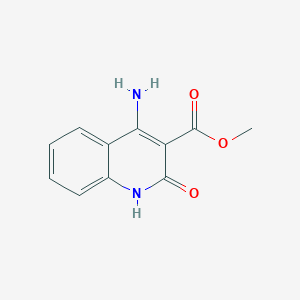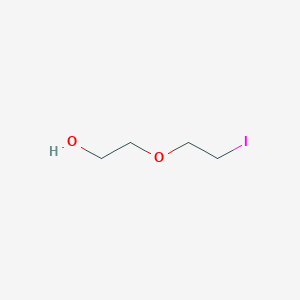
1,3-Bis(Phenylethynyl)Benzene
Vue d'ensemble
Description
1,3-Bis(Phenylethynyl)Benzene is a chemical compound with the molecular formula C22H14 . It is also known by other names such as 1,3-BIS(2-PHENYLETHYNYL)BENZENE and Benzene, 1,3-bis(phenylethynyl)- . The molecular weight of this compound is 278.3 g/mol .
Synthesis Analysis
The synthesis of 1,4-bis(phenylethynyl)benzene derivatives (BPEBs) and their analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups have been reported . The effects of the different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of the nematic phase, optical anisotropy and dielectric anisotropy have been well investigated .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(Phenylethynyl)Benzene consists primarily of carbon bonding and anti-bonding orbitals . The IUPAC name for this compound is 1,3-bis(2-phenylethynyl)benzene .
Physical And Chemical Properties Analysis
1,3-Bis(Phenylethynyl)Benzene has a molecular weight of 278.3 g/mol . It has a computed XLogP3 value of 6.8 . The compound has a rotatable bond count of 4 . The topological polar surface area of the compound is 0 Ų .
Applications De Recherche Scientifique
Photophysical Properties and Molecular Dynamics
1,3-Bis(phenylethynyl)benzene is noted for its unique photophysical properties and molecular dynamics, which are significant in the study of polyphenylene ethynylene (PPE) dendrimers and other light-harvesting systems. It exhibits an unusual Stokes shift in its emission spectrum, attributed to the involvement of molecular symmetry selection rules and vibrational quantum loss within the antisymmetric acetylenic stretching (Galiana & Lasorne, 2023). Furthermore, it plays a role in the excited states of 1,4-bis(phenylethynyl)benzene, where phenyl group rotation and chromophore aggregation affect its photophysical characteristics (Levitus et al., 2001).
Energy Harvesting and Molecular Electronics
1,3-Bis(phenylethynyl)benzene is crucial in molecular electronics and light energy harvesting assemblies due to its ability to communicate charge/excitation energy over long distances. This capacity is evident in its high yields of excited singlet and triplet states, which are involved in various self-quenching processes like ground-state quenching and triplet-triplet annihilation (Sudeep et al., 2006).
Applications in Optical Polymer Composite Materials
1,3-Bis(isocyanatomethyl)benzene, a derivative of 1,3-bis(phenylethynyl)benzene, shows excellent performance in optical polymer composite materials. Its high-quality characteristics, such as yellowing resistance and weather resistance, make it suitable for use in various industries, including construction and automotive (Jianxun et al., 2018).
Liquid Crystalline Behavior
The study of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene reveals their significant liquid crystalline behavior. This property is crucial in the field of molecular electronics and photophysics. These derivatives demonstrate good chemical stability and exhibit various mesophases, including smectic phases stabilized by longer alkoxy substituents (Lydon et al., 2008).
Safety and Hazards
Orientations Futures
1,4-Bis(phenylethynyl)benzenes and their analogues have been applied as the crucial compositions to constitute a liquid crystal mixture having the properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C . With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .
Propriétés
IUPAC Name |
1,3-bis(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-13,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDTTNTNYKSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550836 | |
| Record name | 1,1'-[1,3-Phenylenedi(ethyne-2,1-diyl)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(Phenylethynyl)Benzene | |
CAS RN |
13141-36-1 | |
| Record name | 1,1'-[1,3-Phenylenedi(ethyne-2,1-diyl)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



